4-[[2-[2-(3-Chloro-2-methylanilino)-2-oxoethyl]sulfanylacetyl]amino]benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[2-(3-Chloro-2-methylanilino)-2-oxoethyl]sulfanylacetyl]amino]benzoic acid involves several steps. One common method includes the reaction of 3-chloro-2-methylaniline with 2-chlorobenzoic acid to form an intermediate compound. This intermediate is then reacted with thioacetic acid to introduce the sulfanylacetyl group, followed by a coupling reaction with 4-aminobenzoic acid to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[2-[2-(3-Chloro-2-methylanilino)-2-oxoethyl]sulfanylacetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[[2-[2-(3-Chloro-2-methylanilino)-2-oxoethyl]sulfanylacetyl]amino]benzoic acid has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. It achieves this by blocking the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparison with Similar Compounds
Similar Compounds
- Flufenamic acid
- Mefenamic acid
- Niflumic acid
- Meclofenamic acid
Uniqueness
4-[[2-[2-(3-Chloro-2-methylanilino)-2-oxoethyl]sulfanylacetyl]amino]benzoic acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively inhibit COX-2 makes it particularly effective as an anti-inflammatory agent with fewer gastrointestinal side effects compared to other NSAIDs .
Properties
IUPAC Name |
4-[[2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-11-14(19)3-2-4-15(11)21-17(23)10-26-9-16(22)20-13-7-5-12(6-8-13)18(24)25/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYJQJYAWFTUKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCC(=O)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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